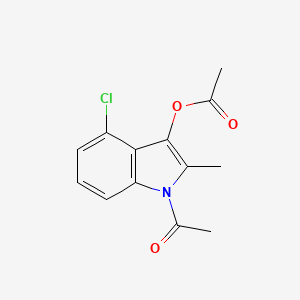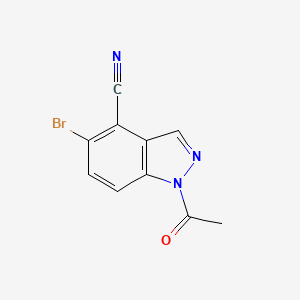
1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an acetyl group, a chloro substituent, and a methyl group attached to the indole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent acetylation and chlorination steps introduce the acetyl and chloro groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction . The acetyl and chloro groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
1-Acetyl-2-methyl-1h-indol-3-yl acetate: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.
4-Chloro-2-methyl-1h-indol-3-yl acetate: Lacks the acetyl group, potentially altering its pharmacokinetic properties.
1-Acetyl-4-chloro-1h-indol-3-yl acetate: Lacks the methyl group, which may influence its overall stability and solubility.
Uniqueness: 1-Acetyl-4-chloro-2-methyl-1h-indol-3-yl acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the acetyl, chloro, and methyl groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
5446-21-9 |
|---|---|
Formule moléculaire |
C13H12ClNO3 |
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
(1-acetyl-4-chloro-2-methylindol-3-yl) acetate |
InChI |
InChI=1S/C13H12ClNO3/c1-7-13(18-9(3)17)12-10(14)5-4-6-11(12)15(7)8(2)16/h4-6H,1-3H3 |
Clé InChI |
YQKYLGIDCDFUAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C)C=CC=C2Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)


![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
![7-(Diethylamino)chromeno[3,4-c]pyrazol-4(3H)-one](/img/structure/B11857341.png)
![3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)



![7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile](/img/structure/B11857363.png)
![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)

![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11857374.png)

